molecular formula C16H22FN5O3 B5666147 (3aS,6aS)-5-(dimethylcarbamoyl)-2-(6-ethyl-5-fluoropyrimidin-4-yl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid

(3aS,6aS)-5-(dimethylcarbamoyl)-2-(6-ethyl-5-fluoropyrimidin-4-yl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid

Cat. No.: B5666147
M. Wt: 351.38 g/mol
InChI Key: RHDMKTLXFUIVKA-QFYYESIMSA-N
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Description

(3aS,6aS)-5-(dimethylcarbamoyl)-2-(6-ethyl-5-fluoropyrimidin-4-yl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrrolo[3,4-c]pyrrole core, a fluoropyrimidine moiety, and a dimethylcarbamoyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aS)-5-(dimethylcarbamoyl)-2-(6-ethyl-5-fluoropyrimidin-4-yl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid involves multiple steps, including the formation of the pyrrolo[3,4-c]pyrrole core and the subsequent attachment of the fluoropyrimidine and dimethylcarbamoyl groups. Typical reaction conditions may involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalytic processes to reduce the need for stoichiometric reagents.

Chemical Reactions Analysis

Types of Reactions

(3aS,6aS)-5-(dimethylcarbamoyl)-2-(6-ethyl-5-fluoropyrimidin-4-yl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoropyrimidine moiety, facilitated by strong bases.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydride, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3aS,6aS)-5-(dimethylcarbamoyl)-2-(6-ethyl-5-fluoropyrimidin-4-yl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding. Its fluoropyrimidine moiety makes it a potential candidate for investigating nucleotide analogs and their effects on DNA and RNA synthesis.

Medicine

In medicine, this compound may have potential as a therapeutic agent. Its structure suggests it could be explored for antiviral or anticancer properties, particularly due to the presence of the fluoropyrimidine group, which is known to interfere with nucleic acid metabolism.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3aS,6aS)-5-(dimethylcarbamoyl)-2-(6-ethyl-5-fluoropyrimidin-4-yl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid involves its interaction with specific molecular targets. The fluoropyrimidine moiety can mimic natural nucleotides, allowing the compound to interfere with DNA and RNA synthesis. This can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer therapies. Additionally, the dimethylcarbamoyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A well-known anticancer agent that also contains a fluoropyrimidine moiety.

    Capecitabine: An oral prodrug of 5-fluorouracil used in cancer treatment.

    Tegafur: Another prodrug of 5-fluorouracil with similar applications.

Uniqueness

What sets (3aS,6aS)-5-(dimethylcarbamoyl)-2-(6-ethyl-5-fluoropyrimidin-4-yl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid apart is its unique combination of structural features, including the pyrrolo[3,4-c]pyrrole core and the dimethylcarbamoyl group. These features may confer distinct pharmacokinetic and pharmacodynamic properties, potentially leading to improved efficacy and reduced side effects compared to similar compounds.

Properties

IUPAC Name

(3aS,6aS)-5-(dimethylcarbamoyl)-2-(6-ethyl-5-fluoropyrimidin-4-yl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN5O3/c1-4-11-12(17)13(19-9-18-11)21-5-10-6-22(15(25)20(2)3)8-16(10,7-21)14(23)24/h9-10H,4-8H2,1-3H3,(H,23,24)/t10-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDMKTLXFUIVKA-QFYYESIMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CC3CN(CC3(C2)C(=O)O)C(=O)N(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C(=NC=N1)N2C[C@H]3CN(C[C@]3(C2)C(=O)O)C(=O)N(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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